2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H15ClFN5O2 and its molecular weight is 411.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, effectively blocking the kinase activity of RIPK1 . This results in the inhibition of necroptosis, a form of programmed cell death .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream elements of the pathway, including RIPK3 and MLKL . This leads to the suppression of necroptosis and potentially reduces inflammation .
Pharmacokinetics
In terms of ADME properties, the compound has shown acceptable pharmacokinetic characteristics . It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55% , indicating a good absorption and distribution within the body.
Result of Action
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells . It also inhibits the phosphorylation of RIPK1/RIPK3/MLKL pathway induced by TSZ . These molecular and cellular effects contribute to its potential therapeutic benefits in inflammatory diseases .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-12-17-10-23-27(16-4-2-3-13(21)9-16)19(17)20(29)26(25-12)11-18(28)24-15-7-5-14(22)6-8-15/h2-10H,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKEEXLHWCUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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